molecular formula C18H16N4O4 B11473652 Methyl 3-({3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate

Methyl 3-({3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate

Cat. No.: B11473652
M. Wt: 352.3 g/mol
InChI Key: HUIPUNHBVCHHBA-UHFFFAOYSA-N
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Description

METHYL 3-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE typically involves multiple steps:

    Formation of the Pyridine Derivative: The pyridine ring is often synthesized through the reaction of 3-bromopyridine with appropriate nucleophiles.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Amidation Reaction: The propanamide linkage is introduced through an amidation reaction between the oxadiazole derivative and a suitable amine.

    Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the oxadiazole ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

METHYL 3-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors.

    Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of METHYL 3-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE involves its interaction with specific molecular targets. The pyridine and oxadiazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-PYRIDIN-4-YL-BENZOIC ACID: Shares the pyridine and benzoic acid moieties but lacks the oxadiazole ring.

    4-(3-CARBOXYPHENYL)PYRIDINE: Similar structure but with different functional groups.

    3-(4-PYRIDINYL)BENZOIC ACID: Another related compound with a pyridine ring attached to a benzoic acid.

Uniqueness

METHYL 3-{3-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]PROPANAMIDO}BENZOATE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C18H16N4O4

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 3-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoylamino]benzoate

InChI

InChI=1S/C18H16N4O4/c1-25-18(24)12-4-2-6-14(10-12)20-15(23)7-8-16-21-17(22-26-16)13-5-3-9-19-11-13/h2-6,9-11H,7-8H2,1H3,(H,20,23)

InChI Key

HUIPUNHBVCHHBA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CCC2=NC(=NO2)C3=CN=CC=C3

Origin of Product

United States

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